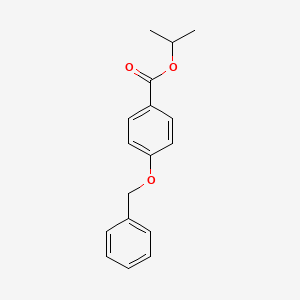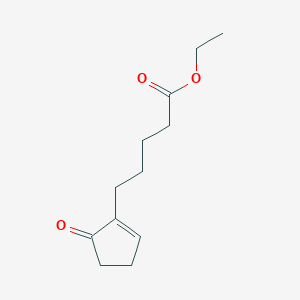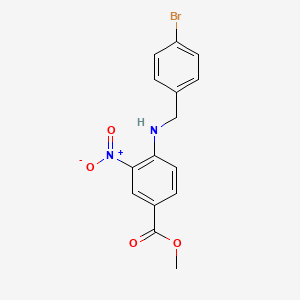
Methyl 3-oxobutan-2-yl terephthalate
概要
説明
Methyl 3-oxobutan-2-yl terephthalate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and plastics. This particular compound is derived from terephthalic acid, which is widely used in the production of polyethylene terephthalate (PET) plastics and fibers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of terephthalic acid 1-methyl ester 4-(1-methyl-2-oxo-propyl) ester typically involves the esterification of terephthalic acid with methanol and a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves the oxidation of p-xylene to terephthalic acid, followed by esterification with methanol. The process is optimized to maximize yield and purity, often involving continuous distillation and recycling of unreacted materials .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of terephthalic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Terephthalic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters and amides.
科学的研究の応用
Methyl 3-oxobutan-2-yl terephthalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of high-performance polymers and resins.
作用機序
The mechanism of action of terephthalic acid 1-methyl ester 4-(1-methyl-2-oxo-propyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release terephthalic acid and methanol, which can then participate in further biochemical reactions. The compound can also act as a plasticizer, modifying the physical properties of polymers .
類似化合物との比較
Similar Compounds
Dimethyl terephthalate: Another ester of terephthalic acid, commonly used in the production of PET.
Ethyl levulinate: An ester with similar functional groups but derived from levulinic acid.
Uniqueness
Methyl 3-oxobutan-2-yl terephthalate is unique due to its specific ester configuration, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
特性
分子式 |
C13H14O5 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
1-O-methyl 4-O-(3-oxobutan-2-yl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C13H14O5/c1-8(14)9(2)18-13(16)11-6-4-10(5-7-11)12(15)17-3/h4-7,9H,1-3H3 |
InChIキー |
QFFNOMDINVCFBT-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C)OC(=O)C1=CC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-Hydroxy-1-(hydroxymethyl)ethylamino]-3-nitrobenzonitrile](/img/structure/B8369362.png)



![tert-Butyl 4-(5-amino-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B8369385.png)






![Imidazo[2,1-b]thiazole-6-carbohydrazide](/img/structure/B8369455.png)


